molecular formula C7H10N2 B083229 1-Allyl-2-methyl-1H-imidazole CAS No. 13173-22-3

1-Allyl-2-methyl-1H-imidazole

Cat. No. B083229
CAS RN: 13173-22-3
M. Wt: 122.17 g/mol
InChI Key: SUILEBXRIVKHGT-UHFFFAOYSA-N
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Description

“1-Allyl-2-methyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In a laboratory setting, 1-methylimidazole can be synthesized by first deprotonating imidazole to form a sodium salt followed by methylation .


Molecular Structure Analysis

The molecular structure of “1-Allyl-2-methyl-1H-imidazole” can be determined using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and elemental analysis . Powder X-ray diffraction can also be used to support the structure determination and to identify the crystalline phases .


Chemical Reactions Analysis

Imidazole derivatives are known for their broad range of chemical reactions. They are key components in functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole ring play a crucial role in these reactions .

Safety And Hazards

The safety data sheet for 1-Methylimidazole, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, and it can cause acute toxicity when ingested or comes in contact with the skin. It can also cause severe skin burns and eye damage .

properties

IUPAC Name

2-methyl-1-prop-2-enylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-5-9-6-4-8-7(9)2/h3-4,6H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUILEBXRIVKHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157190
Record name 1-Allyl-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2-methyl-1H-imidazole

CAS RN

13173-22-3
Record name 2-Methyl-1-(2-propen-1-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13173-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Allyl-2-methyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013173223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Allyl-2-methyl-1H-imidazole
Source EPA DSSTox
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Record name 1-allyl-2-methyl-1H-imidazole
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